molecular formula C17H17N3O B4432799 N-[3-(1H-imidazol-1-yl)propyl]naphthalene-2-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]naphthalene-2-carboxamide

Cat. No.: B4432799
M. Wt: 279.34 g/mol
InChI Key: WIYOESJKOKHGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-Imidazol-1-yl)propyl]naphthalene-2-carboxamide is a synthetic small molecule featuring a naphthalene core linked to a carboxamide group, with a 3-(1H-imidazol-1-yl)propyl side chain. The imidazole moiety is a heterocyclic aromatic ring known for its role in hydrogen bonding and metal coordination, making it relevant in medicinal chemistry and materials science. The naphthalene system contributes to lipophilicity and π-π stacking interactions, which may influence solubility and binding affinity in biological targets.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c21-17(19-8-3-10-20-11-9-18-13-20)16-7-6-14-4-1-2-5-15(14)12-16/h1-2,4-7,9,11-13H,3,8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYOESJKOKHGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501330895
Record name N-(3-imidazol-1-ylpropyl)naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737006
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

93669-38-6
Record name N-(3-imidazol-1-ylpropyl)naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]naphthalene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]naphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the naphthalene ring can engage in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Research Findings and Gaps

  • Crystallography : The quinazoline analog’s structure was resolved using SHELX software (R factor = 0.073), indicating precise conformational data . Similar methods could elucidate the target compound’s crystal packing and hydrogen-bonding networks.
  • Activity Data: No direct pharmacological studies on the target compound exist. However, imidazole-naphthalene hybrids are explored for anticancer and antimicrobial applications.
  • Synthetic Challenges : The carboxamide linkage in the target compound may require milder conditions than the quinazoline’s bromination steps, affecting scalability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1H-imidazol-1-yl)propyl]naphthalene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1H-imidazol-1-yl)propyl]naphthalene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.